Aluminium sodium tetrahydroxide

Bayer process thermodynamics Pitzer model sodium aluminate speciation

Specify Aluminium sodium tetrahydroxide (Na[Al(OH)₄], CAS 12251-53-5) to eliminate speciation ambiguity inherent in generic sodium aluminate. Unlike anhydrous NaAlO₂ (m.p. ~1650 °C), this defined tetrahydroxoaluminate species delivers validated Pitzer-model parameters (β⁽⁰⁾=0.03507, <2.1% relative error) for Bayer liquor modelling, seed-free carbonation to phase-pure bayerite (>99% Al(OH)₃), and 15.9 MPa 1-day compressive strength in shotcrete. Also enables low-temperature (200 °C) synthesis of β-NaAlO₂ via the Na₂[Al(OH)₄]Cl intermediate. Procuring the defined CAS 12251-53-5 entity—not generic aluminate—ensures experimental reproducibility across thermodynamic modelling, cathode precursor synthesis, and rapid-setting construction materials.

Molecular Formula AlH4NaO4
Molecular Weight 118.001 g/mol
CAS No. 12251-53-5
Cat. No. B076256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium sodium tetrahydroxide
CAS12251-53-5
Synonymsaluminium sodium tetrahydroxide
Molecular FormulaAlH4NaO4
Molecular Weight118.001 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[OH-].[Na+].[Al+3]
InChIInChI=1S/Al.Na.4H2O/h;;4*1H2/q+3;+1;;;;/p-4
InChIKeySVEIXENKLWYGIZ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes0.1 kg / 500 g / 1 kg / 2.5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Sodium Tetrahydroxide (CAS 12251-53-5) – Technical Baseline for Scientific Procurement and Comparative Evaluation


Aluminium sodium tetrahydroxide (Na[Al(OH)₄], CAS 12251-53-5) is the stoichiometrically defined, hydrated form of sodium aluminate, classified as an inorganic coordination compound comprising the monomeric tetrahydroxoaluminate anion [Al(OH)₄]⁻ with sodium as the counter-cation . This compound is the primary soluble aluminium species in concentrated alkaline solutions and serves as the essential intermediate in the Bayer process for alumina production. Unlike anhydrous sodium aluminate (NaAlO₂), which is a solid ionic crystal (density ~1.5 g/cm³, melting point ~1,650 °C) , Na[Al(OH)₄] exists stably only in aqueous NaOH solution and cannot be isolated as a pure crystalline solid under ambient conditions . The compound is registered under EC Number 235-487-0 with harmonised CLP classification as Met. Corr. 1 (H290) and Skin Corr. 1A (H314), necessitating specific handling protocols for procurement and use .

Why Generic Sodium Aluminate or Aluminium Hydroxide Cannot Substitute for Aluminium Sodium Tetrahydroxide


Procurement of generic 'sodium aluminate' or 'aluminium hydroxide' as a substitute for Aluminium sodium tetrahydroxide introduces critical performance divergence because these materials represent chemically and structurally distinct entities. Commercial anhydrous sodium aluminate (NaAlO₂) is a high-melting-point ionic solid (M.p. ~1,650 °C, density 1.5 g/cm³) that yields a colloidal solution upon dissolution , whereas Na[Al(OH)₄] exists exclusively as a well-defined, thermodynamically characterisable species in aqueous NaOH, with solution-state speciation governed by concentration-dependent equilibria involving monomeric Al(OH)₄⁻, dimeric Al₂O(OH)₆²⁻, and higher oligomers . Aluminium hydroxide (gibbsite, Al(OH)₃) is virtually insoluble in water and requires complete dissolution in strong base to generate the active Al(OH)₄⁻ species. The NaAl(OH)₄ stability constant (log K) increases from ~0.8 at 25 °C to ~209 at 350 °C, a temperature sensitivity that fundamentally alters its behaviour in high-temperature industrial processes relative to other aluminium sources . These differences directly impact reaction kinetics, speciation control, and process reproducibility, making indiscriminate substitution a source of performance variability.

Quantitative Evidence Guide: Measurable Differentiation of Aluminium Sodium Tetrahydroxide Relative to Comparators


Aqueous-Only Stability with Full Pitzer-Model Thermodynamic Characterisation vs. Solid Anhydrous Sodium Aluminate

Unlike anhydrous NaAlO₂, which is a stable crystalline solid, NaAl(OH)₄ is stable only in aqueous NaOH solution . The isopiestic measurement of the NaOH-NaAl(OH)₄-H₂O system at 313.2 K yielded a complete set of Pitzer ion-interaction parameters for the NaAl(OH)₄ electrolyte: β⁽⁰⁾ = 0.03507, β⁽¹⁾ = 0.02401, Cᵠ = −0.001066, and the mixing parameter θ(OH⁻,Al(OH)₄⁻) = 0.08177 . The calculated relative error of the activity coefficients from these parameters is < 2.1% . In contrast, the Pitzer parameters for pure NaOH(aq) are β⁽⁰⁾ = 0.08669 and Cᵠ = 0.003180 , demonstrating that substitution (or impurity) of Al(OH)₄⁻ for OH⁻ produces markedly different solution thermodynamics. This level of quantitative characterisation does not exist for solid NaAlO₂, whose dissolution behaviour is poorly reproducible.

Bayer process thermodynamics Pitzer model sodium aluminate speciation activity coefficients

Precursor-Dependent Crystallisation: Na₂[Al(OH)₄]Cl Decomposition at 200 °C vs. Alternative Aluminate Thermal Pathways

The crystalline derivative Na₂[Al(OH)₄]Cl, prepared from Aluminium sodium tetrahydroxide solution containing NaCl, represents the first structurally confirmed example of a solid containing the monomeric [Al(OH)₄]⁻ anion . Single-crystal X-ray diffraction shows a tetragonal lattice (space group P4/nmm, a = 7.541 Å, c = 5.059 Å, Z = 2) . Thermally, Na₂[Al(OH)₄]Cl decomposes at ~200 °C without intermediates to β-NaAlO₂ + NaCl . This contrasts sharply with the direct thermal decomposition of anhydrous NaAlO₂ (M.p. ~1,650 °C) and with Al(OH)₃ (ATH), which decomposes between ~200–350 °C to Al₂O₃ + H₂O . The low-temperature, single-step decomposition of Na₂[Al(OH)₄]Cl offers a clean, predictable route to crystalline β-NaAlO₂.

crystal engineering thermal decomposition aluminate chlorides MAS NMR

Temperature-Dependent Stability Constant: NaAl(OH)₄⁰ Ion Pair log K Rises from 0.8 to 209 Across 25–350 °C

The formation constant of the neutral NaAl(OH)₄⁰ ion pair was determined independently by boehmite solubility measurements (125–350 °C) and potentiometric measurements (75–200 °C) using a Na-selective glass electrode . The log K values from the two methods are in excellent agreement and increase from ~0.8 at 25 °C to ~209 at 350 °C . This represents a ~260-fold increase per 100 °C in the stability of the neutral ion pair. By comparison, the simple Al(OH)₄⁻ anion has no such ion-pair stabilisation; aluminium transported as Al(OH)₄⁻ alone would have significantly lower solubility. The thermodynamic parameters derived within the revised HKF model allow quantitative prediction of aluminium solubility in Na-rich crustal fluids up to 800 °C and 5 kbar .

geochemical modelling aluminium mobility ion-pair stability high-temperature aqueous chemistry

Bayerite Precipitation Purity: Carbonation of NaAl(OH)₄ Solution Yields >99% Al(OH)₃ vs. Gibbsite Seeded Precipitation

Carbonation of a sodium tetrahydroxoaluminate solution (i.e., bubbling CO₂ through NaAl(OH)₄ liquor) precipitates aluminium hydroxide with an Al(OH)₃ content exceeding 99%, as confirmed by X-ray phase analysis . The resulting product corresponds to the mineral bayerite (PDF 74-1119), which is a distinct polymorph from the gibbsite typically produced by seeded decomposition of Bayer liquor at 65–70 °C . Standard gibbsite precipitation from Bayer liquor relies on large seed crystal inventories and extended residence times (24–72 hours) and typically yields product with residual sodium and other impurities. The carbonation route from NaAl(OH)₄ offers a direct, seed-free method to obtain high-purity bayerite with a well-defined polymorphic identity .

Bayer process bayerite high-purity alumina carbonation precipitation

Shotcrete Accelerator: Na[Al(OH)₄] at 1.5 wt% + PCE Yields 15.9 MPa 1-Day Compressive Strength, vs. Aluminium Sulfate at 3%

In comparative testing of liquid accelerators for sprayed concrete, a sodium aluminate-based alkaline accelerator (SA, based on NaAl(OH)₄ chemistry) achieved initial setting time ≤5 min and final setting time ≤12 min at a dosage of 3 wt% (by cement mass), matching the performance of aluminium sulfate (AS) at the same 3% dosage . Sodium silicate (SS) required a higher 5% dosage to meet the same criteria . In an optimised fine-grained concrete formulation, 1.5 wt% Na[Al(OH)₄] combined with 1 wt% polycarboxylate ether superplasticiser (PCE) yielded 1-day flexural strength of 4.7 MPa and compressive strength of 15.9 MPa . The accelerator mechanism involves rapid consumption of gypsum and formation of ettringite (AFt) that creates a rigid skeleton structure, eliminating the gypsum retardation effect and enabling very fast setting .

shotcrete accelerator cement hydration early strength sodium aluminate admixture

Interfacial and Hydrodynamic Behaviour: NaAl(OH)₄ Liquors Exhibit Greater Particle Interactions than KAl(OH)₄ in Bayer Solutions

Atomic force microscopy (AFM) studies on gibbsite particle interactions in synthetic Bayer liquors demonstrate that steric, adhesive, and hydrodynamic forces are all significantly greater in NaAl(OH)₄ solutions compared to KAl(OH)₄ solutions at identical concentrations and degrees of aging . The enhanced interactions in Na⁺-based liquors are attributed to Al(OH)₄⁻ ion-mediated interfacial structuring, which evolves with aging time and directly influences gibbsite crystal growth and agglomeration kinetics . Viscosities of hypothetical pure NaAl(OH)₄ solutions (derived by nonlinear extrapolation from NaOH/NaAl(OH)₄ mixtures) are described as ‘unusually high’ but show concentration dependence similar to common electrolytes, enabling calculation of processing parameters . This cation-specific behaviour has direct consequences for Bayer plant operation: the choice between sodium and potassium aluminate liquors alters the agglomeration efficiency and particle size distribution of the precipitated gibbsite product.

Bayer liquor interfacial forces gibbsite agglomeration colloidal stability

Verified Application Scenarios for Aluminium Sodium Tetrahydroxide Based on Comparator-Specific Evidence


Bayer Process R&D and Synthetic Aluminate Liquor Preparation

When preparing synthetic Bayer liquors for thermodynamic modelling, gibbsite precipitation kinetics studies, or process optimisation, Aluminium sodium tetrahydroxide is the only species for which complete Pitzer-model ion-interaction parameters have been experimentally determined at 313.2 K (β⁽⁰⁾ = 0.03507, β⁽¹⁾ = 0.02401, Cᵠ = −0.001066) with < 2.1% relative error in activity coefficients . The Zavitsas hydration model additionally provides validated equilibrium constants for NaAl(OH)₄(aq) derived from gibbsite solubility data, enabling accurate prediction of aluminium solubility in NaOH solutions . For R&D laboratories requiring reproducible solution thermodynamics, procuring NaAl(OH)₄ as a defined chemical entity rather than dissolving commercial NaAlO₂ in NaOH eliminates speciation ambiguity and ensures that the experimental system matches the modelled system parameters .

High-Purity Bayerite Production via Carbonation Route

The carbonation of sodium tetrahydroxoaluminate solution (CO₂ bubbling) precipitates aluminium hydroxide with >99% Al(OH)₃ content, identified by X-ray diffraction as phase-pure bayerite (PDF 74-1119) . This contrasts with the conventional seeded gibbsite route (65–70 °C, 24–72 h residence), which yields product of lower purity and different polymorphic identity. The carbonation method from NaAl(OH)₄ is seed-free, reducing process complexity and cross-contamination risk. Industries requiring high-purity alumina precursors—such as advanced ceramics, catalyst supports, and lithium-ion battery cathode coatings (where Al(OH)₃ precipitation via CO₂ decomposition of NaAl(OH)₄ has been applied to synthesise LiNi₀.₉₀Co₀.₀₇Al₀.₀₃O₂ cathode materials )—should specify Aluminium sodium tetrahydroxide as the precursor to access the carbonation purity advantage.

Shotcrete and Rapid-Repair Cementitious Formulations

For sprayed concrete (shotcrete) and rapid-repair mortars, alkaline accelerators based on Na[Al(OH)₄] chemistry provide initial setting ≤5 min and final setting ≤12 min at 3 wt% dosage, equivalent to aluminium sulfate accelerators . However, only the Na[Al(OH)₄]-based accelerator delivers measurable early-age compressive strength: an optimised formulation containing 1.5 wt% Na[Al(OH)₄] and 1 wt% polycarboxylate superplasticiser (PCE) achieves 15.9 MPa compressive strength and 4.7 MPa flexural strength after 1 day . The mechanism—rapid gypsum consumption and ettringite (AFt) skeleton formation—enables hydration acceleration within 5 hours . Procurement of Na[Al(OH)₄]-based admixtures over aluminium sulfate or sodium silicate alternatives is quantitatively justified for applications requiring both rapid setting and early load-bearing capacity.

Solid-State Synthesis of Crystalline β-NaAlO₂ via Na₂[Al(OH)₄]Cl Intermediate

The crystalline intermediate Na₂[Al(OH)₄]Cl, accessible from Aluminium sodium tetrahydroxide solution containing NaCl, decomposes cleanly at ~200 °C without intermediates to yield β-NaAlO₂ and NaCl . This single-step thermal route to phase-pure β-NaAlO₂ operates at a temperature ~1,450 °C lower than the melting point of commercial anhydrous NaAlO₂ (1,650 °C) . The tetragonal crystal structure (P4/nmm, a = 7.541 Å, c = 5.059 Å) of the intermediate is fully solved, providing a crystallographically well-defined precursor for solid-state chemists and materials scientists synthesising aluminate-based ceramics, solid electrolytes, or catalysts . Procuring Aluminium sodium tetrahydroxide with controlled NaCl addition enables this low-temperature, high-purity synthetic pathway.

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